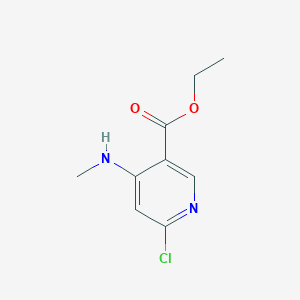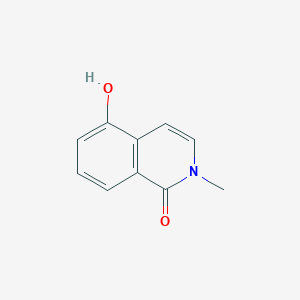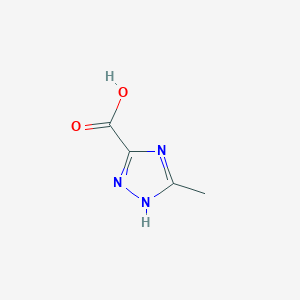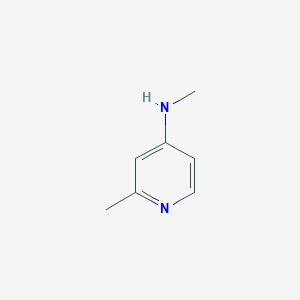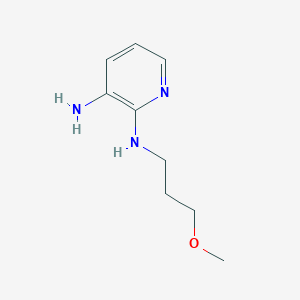
N2-(3-Methoxypropyl)-2,3-pyridinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 4'-(2-pyridyl)-2,2':6',2''-terpyridine (L2) from N-(2-pyridylmethyl)pyridine-2-methylketimine (L1) involves a C-C bond-forming reaction mediated by Cu(NO3)2.3H2O . Similarly, the synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides is achieved through a cyclodehydration-aromatization reaction mediated by triflic anhydride (Tf2O) . These methods suggest that the synthesis of N2-(3-Methoxypropyl)-2,3-pyridinediamine could potentially involve similar cyclodehydration or C-C bond-forming reactions, possibly starting from a methoxypropyl-substituted pyridine precursor.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction, IR, UV/Vis, and NMR spectroscopy . For example, the Schiff base N,N'-bis(2-Hydroxy-3-methoxyphenylmethylidene)2,6-pyridinediamine has been characterized to have intramolecular hydrogen bonds and exists predominantly in the enolimine tautomeric form in solution . This suggests that N2-(3-Methoxypropyl)-2,3-pyridinediamine could also exhibit specific intramolecular interactions and tautomeric forms, which could be studied using similar spectroscopic methods.
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions. The 3-Aminoimidazo[1,2-a]pyridines synthesized from α-Aminopyridinyl Amides were found to be valuable intermediates for Pd- and Ru-catalyzed C-H arylation reactions . This indicates that N2-(3-Methoxypropyl)-2,3-pyridinediamine could also serve as an intermediate for further functionalization through metal-catalyzed reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For instance, the structure of 2-methoxy-3,5-dinitropyridine shows non-planarity due to the rotation of substituent groups, which affects its reactivity . Similarly, the synthesis of 2-Amino-3-nitropyridine-6-methoxy involves substitution, nitration, ammoniation, and oxidation steps, with the final product's structure confirmed by IR and NMR . These studies imply that the physical and chemical properties of N2-(3-Methoxypropyl)-2,3-pyridinediamine would be determined by its functional groups and molecular conformation, which could be elucidated through similar analytical techniques.
Aplicaciones Científicas De Investigación
Spectroscopic and Structural Characterization
N2-(3-Methoxypropyl)-2,3-pyridinediamine and its derivatives have been synthesized and characterized, revealing insights into their structure and spectroscopic properties. For instance, Schiff bases derived from similar pyridinediamines have been synthesized, offering insights into their solid-state and solution behaviors using various spectroscopic techniques. These compounds exhibit intramolecular hydrogen bonding and show different tautomeric forms in the solid state and solution, contributing to our understanding of such molecular systems (Galić, Matković-Čalogović, & Cimerman, 2000).
Stability in Azo Dyes
Research into N2,N6-bis(3-methoxypropyl)pyridine-2,6-diamine azo dyes has demonstrated their exceptional pH stability, attributed to the introduction of additional 3-methoxypropylamino groups. This stability is crucial for designing new azo dyes with potential applications in various industries, highlighting the importance of molecular modification in achieving desired dye properties (Zhao, Jun, Feng, Qian, & Huang, 2017).
Magnetic Properties of Complexes
The synthesis of manganese(II) complexes involving N-(3-methoxypropyl)-N-(pyridin-2-ylmethyl)amine (mppma) has led to the discovery of linear-chain structures with interesting magnetic properties. These findings are significant for the development of materials with potential applications in magnetic storage and quantum computing, showcasing the role of organic ligands in tuning the magnetic interactions of metal complexes (Wu, Tanase, Bouwman, Reedijk, Mills, & Spek, 2003).
Nonlinear Optical Properties
Studies on the nonlinear optical properties of compounds related to N2-(3-Methoxypropyl)-2,3-pyridinediamine have provided insights into their potential applications in optical devices. For example, the nonlinear optical characteristics and thermal diffusivity of 2,3-pyridinediamine derivatives have been explored, indicating their suitability for optical limiting applications and the development of new photonic materials (Badran, Imran, & Hassan, 2016).
Electrochemical Applications
Research into the electrochemical reduction of dioxygen in ionic liquids using compounds with 3-methoxypropyl groups has shed light on the generation and stability of superoxide ions. This work contributes to the understanding of electrochemical processes in ionic liquids and the design of new electrocatalysts for energy conversion and storage applications (Hayyan, Mjalli, Hashim, Alnashef, & Tan, 2011).
Propiedades
IUPAC Name |
2-N-(3-methoxypropyl)pyridine-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-13-7-3-6-12-9-8(10)4-2-5-11-9/h2,4-5H,3,6-7,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPMSMPSRVJHRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-Methoxypropyl)-2,3-pyridinediamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

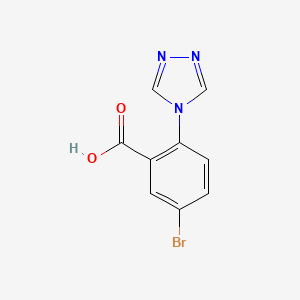
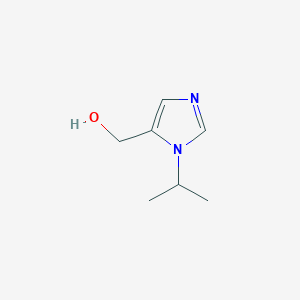
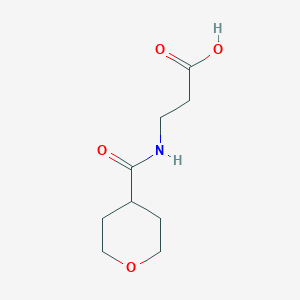
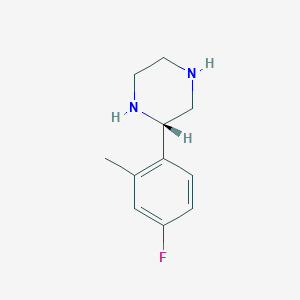
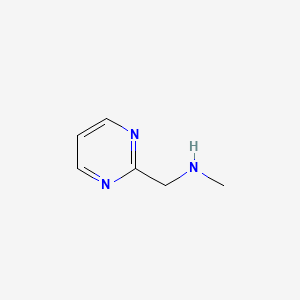



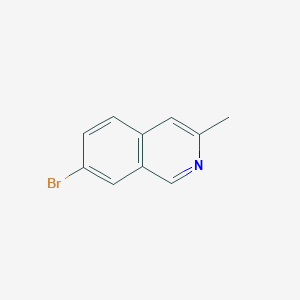
![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)
